molecular formula C17H21NO2 B8150815 (3-(Benzyloxy)-4-isopropoxyphenyl)methanamine

(3-(Benzyloxy)-4-isopropoxyphenyl)methanamine

Cat. No.: B8150815
M. Wt: 271.35 g/mol
InChI Key: RLXMPBDMZCUPAH-UHFFFAOYSA-N
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Description

(3-(Benzyloxy)-4-isopropoxyphenyl)methanamine is an organic compound that belongs to the class of aromatic amines It features a benzyl ether and an isopropyl ether substituent on a phenyl ring, with a methanamine group attached to the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Benzyloxy)-4-isopropoxyphenyl)methanamine typically involves the following steps:

    Formation of the Benzyl Ether: The starting material, 3-hydroxy-4-isopropoxybenzaldehyde, undergoes a benzylation reaction using benzyl bromide in the presence of a base such as potassium carbonate.

    Reduction of the Aldehyde: The benzylated product is then subjected to reduction using a reducing agent like sodium borohydride to form the corresponding benzyl alcohol.

    Amination: The final step involves the conversion of the benzyl alcohol to the methanamine derivative using reagents such as thionyl chloride followed by ammonia or an amine source.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(3-(Benzyloxy)-4-isopropoxyphenyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aromatic compounds.

Scientific Research Applications

(3-(Benzyloxy)-4-isopropoxyphenyl)methanamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (3-(Benzyloxy)-4-isopropoxyphenyl)methanamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

  • (3-(Benzyloxy)phenyl)methanamine
  • (4-Isopropoxyphenyl)methanamine
  • (3-Methoxy-4-isopropoxyphenyl)methanamine

Uniqueness

(3-(Benzyloxy)-4-isopropoxyphenyl)methanamine is unique due to the presence of both benzyl and isopropyl ether groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to distinct chemical and biological properties compared to similar compounds.

Biological Activity

(3-(Benzyloxy)-4-isopropoxyphenyl)methanamine is an organic compound categorized as an aromatic amine. Its unique chemical structure, featuring both benzyl ether and isopropyl ether substituents on a phenyl ring, suggests potential biological activities that merit investigation. This article explores its biological activity, synthesis methodologies, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H23NOC_{18}H_{23}NO. The compound has distinct functional groups that may influence its biological interactions:

  • Benzyl Ether Group : Enhances lipophilicity, potentially improving membrane permeability.
  • Isopropoxy Group : May affect solubility and interaction with biological targets.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of Benzyl Ether : Starting from 3-hydroxy-4-isopropoxybenzaldehyde, benzylation is performed using benzyl bromide in the presence of potassium carbonate.
  • Reduction of Aldehyde : The benzylated product undergoes reduction via sodium borohydride to yield the corresponding benzyl alcohol.
  • Amination : The final step converts the benzyl alcohol into the methanamine derivative using thionyl chloride followed by ammonia or another amine source.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The specific mechanisms can involve:

  • Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, altering their function.
  • Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing signaling pathways.

Case Studies and Research Findings

  • Antimicrobial Activity : Preliminary studies indicate that derivatives similar to this compound exhibit significant antimicrobial properties. For example, compounds with similar structures showed effective inhibition against various bacterial strains, suggesting potential applications in developing new antibiotics .
  • Antifungal Properties : Research has shown that compounds containing similar aromatic amine structures demonstrate antifungal activity against pathogens like Fusarium oxysporum. The presence of specific substituents appears to enhance this activity, indicating a structure-activity relationship (SAR) that warrants further exploration .
  • Potential in Cancer Therapy : Some studies have explored the use of aromatic amines in cancer treatment due to their ability to induce apoptosis in cancer cells. While specific data on this compound is limited, its structural characteristics suggest it may possess similar properties .

Comparative Analysis

Compound NameStructureBiological Activity
This compoundStructureAntimicrobial, Antifungal
(3-(Benzyloxy)phenyl)methanamineStructureModerate Antimicrobial
(4-Isopropoxyphenyl)methanamineStructureLow Antifungal Activity

Properties

IUPAC Name

(3-phenylmethoxy-4-propan-2-yloxyphenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-13(2)20-16-9-8-15(11-18)10-17(16)19-12-14-6-4-3-5-7-14/h3-10,13H,11-12,18H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLXMPBDMZCUPAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)CN)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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